molecular formula C32H50O5 B12438109 (3S,4S,4As,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid

(3S,4S,4As,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid

Cat. No.: B12438109
M. Wt: 514.7 g/mol
InChI Key: GKZSILIAFXNPRA-FTYVAGRSSA-N
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Description

The compound (3S,4S,4As,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a carboxylic acid functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the picene core, introduction of hydroxyl and acetyloxy groups, and the final carboxylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetyloxy group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, leading to a cascade of biochemical reactions. These interactions can modulate various pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.

    Volatile Organic Compounds: Compounds with similar volatility and sensory properties.

Uniqueness

This compound is unique due to its complex structure, multiple chiral centers, and the presence of both hydroxyl and carboxylic acid groups

Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

(3S,4S,4aS,6aS,6bR,8aS,11S,12R,12aS,14S,14aS,14bR)-3-acetyloxy-14-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid

InChI

InChI=1S/C32H50O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,22-26,34H,9-16H2,1-8H3,(H,35,36)/t18-,19+,22-,23-,24-,25+,26-,28-,29+,30-,31-,32-/m0/s1

InChI Key

GKZSILIAFXNPRA-FTYVAGRSSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(CC[C@]3(C(=C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@]4(CC[C@@H]([C@@]5(C)C(=O)O)OC(=O)C)C)C)O)[C@H]2[C@@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)O)C2C1C)C)C

Origin of Product

United States

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